molecular formula C12H20N4O B2557873 4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1494516-36-7

4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2557873
CAS No.: 1494516-36-7
M. Wt: 236.319
InChI Key: UQHCVWBLEFQRQP-UHFFFAOYSA-N
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Description

4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a molecular formula of C12H20N4O. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclization of hydrazones under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
  • 4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-amino-N-cyclohexyl-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-2-16-11(10(13)8-14-16)12(17)15-9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHCVWBLEFQRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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